molecular formula C22H17N B12526635 1H-Indole--phenanthrene (1/1) CAS No. 661463-43-0

1H-Indole--phenanthrene (1/1)

Cat. No.: B12526635
CAS No.: 661463-43-0
M. Wt: 295.4 g/mol
InChI Key: FELCYRGQZFGNBS-UHFFFAOYSA-N
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Description

1H-Indole–phenanthrene (1/1) is a compound that combines the structural features of indole and phenanthrene. Indole is a bicyclic heterocycle consisting of a benzene ring fused to a pyrrole ring, while phenanthrene is a polycyclic aromatic hydrocarbon composed of three fused benzene rings. This unique combination results in a compound with interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole–phenanthrene (1/1) can be achieved through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst to form the indole ring . The phenanthrene moiety can be introduced through cyclization reactions involving appropriate precursors and catalysts .

Industrial Production Methods: Industrial production of 1H-Indole–phenanthrene (1/1) typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1H-Indole–phenanthrene (1/1) undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce fully or partially hydrogenated derivatives.

Scientific Research Applications

1H-Indole–phenanthrene (1/1) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Indole–phenanthrene (1/1) involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to receptors or enzymes, modulating their activity and leading to various physiological effects . The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

    Indole: A simpler structure with a single benzene ring fused to a pyrrole ring.

    Phenanthrene: A polycyclic aromatic hydrocarbon with three fused benzene rings.

    Carbazole: Another indole derivative with a fused benzene ring, similar to phenanthrene but with nitrogen in the ring system.

Uniqueness: 1H-Indole–phenanthrene (1/1) is unique due to its combination of indole and phenanthrene structures, which imparts distinct chemical and biological properties. This dual nature allows it to participate in a broader range of reactions and interactions compared to its individual components .

Properties

CAS No.

661463-43-0

Molecular Formula

C22H17N

Molecular Weight

295.4 g/mol

IUPAC Name

1H-indole;phenanthrene

InChI

InChI=1S/C14H10.C8H7N/c1-3-7-13-11(5-1)9-10-12-6-2-4-8-14(12)13;1-2-4-8-7(3-1)5-6-9-8/h1-10H;1-6,9H

InChI Key

FELCYRGQZFGNBS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=CC=CC=C32.C1=CC=C2C(=C1)C=CN2

Origin of Product

United States

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